Barium selenate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

barium(2+);selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGAPMSTBOKWRT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaSeO4, BaO4Se | |

| Record name | BARIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | barium selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884432 | |

| Record name | Selenic acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-41-9 | |

| Record name | BARIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEW84XNI9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Barium Selenate: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium selenate (BaSeO₄) is an inorganic compound of significant interest due to its unique physicochemical properties and applications, particularly as a slow-release selenium supplement in veterinary medicine. This technical guide provides a comprehensive overview of its chemical formula, crystal structure, and key properties. It also details experimental protocols for its synthesis and outlines the metabolic pathway of the selenate ion, offering valuable insights for researchers in chemistry, materials science, and pharmacology.

Chemical Formula and Structure

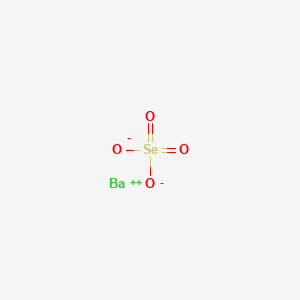

The chemical formula for this compound is BaSeO₄ . It is an ionic compound consisting of a barium cation (Ba²⁺) and a selenate anion (SeO₄²⁻).

This compound is isomorphous with barium sulfate (BaSO₄), meaning it possesses the same crystal structure. It crystallizes in the orthorhombic system and belongs to the Pnma space group . This structure is characterized by a three-dimensional network of alternating Ba²⁺ and SeO₄²⁻ ions. The selenate anion has a tetrahedral geometry, with the selenium atom at the center and four oxygen atoms at the vertices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a consolidated reference for researchers.

| Property | Value | Reference(s) |

| Chemical Formula | BaSeO₄ | [1][2] |

| Molar Mass | 280.29 g/mol | [2] |

| Appearance | White crystalline powder or colorless crystals | [2][3] |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pnma | [4] |

| Solubility in Water | 0.0118 g/100 mL at 20 °C | [2] |

| 0.0138 g/100 mL at 100 °C | [2] | |

| Decomposition Temperature | > 425 °C | [2] |

| Density | 4.75 g/cm³ | [5] |

| Heat of Formation (ΔHf°) | -1041.8 kJ/mol | [6] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are described in the literature: a precipitation reaction and a method starting from selenium dioxide.

1. Precipitation Reaction from Soluble Salts

This is a common laboratory-scale method for preparing this compound.

-

Principle: A soluble barium salt (e.g., barium chloride, BaCl₂) is reacted with a soluble selenate salt (e.g., sodium selenate, Na₂SeO₄) in an aqueous solution. The low solubility of this compound causes it to precipitate out of the solution.[2] BaCl₂ (aq) + Na₂SeO₄ (aq) → BaSeO₄ (s)↓ + 2 NaCl (aq)

-

Detailed Protocol:

-

Prepare a solution of barium chloride by dissolving a specific molar amount in deionized water.

-

Separately, prepare an equimolar solution of sodium selenate in deionized water.

-

Slowly add the sodium selenate solution to the barium chloride solution with constant stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a set period (e.g., 1-2 hours) to ensure complete precipitation.

-

Collect the precipitate by filtration (e.g., using a Buchner funnel).

-

Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium chloride.

-

Dry the purified this compound in an oven at a controlled temperature (e.g., 100-120 °C) until a constant weight is achieved.

-

Characterize the final product using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and purity.

-

2. Synthesis from Selenium Dioxide (Industrial Method)

A patented industrial method describes the synthesis of this compound starting from selenium dioxide.[7] This method involves the oxidation of a selenium compound in the presence of a barium salt.

-

Principle: Selenium dioxide (SeO₂) is dissolved in water to form selenious acid (H₂SeO₃). This is then neutralized with a base (e.g., sodium hydroxide) and oxidized in the presence of a barium salt (e.g., barium chloride) to form this compound.

-

Exemplary Protocol Steps (based on patent information):

-

Dissolve selenium dioxide in water with stirring.

-

Add sodium hydroxide to the solution.

-

Introduce barium chloride and an oxidizing agent (e.g., sodium perchlorate, potassium permanganate, or hydrogen peroxide).[7]

-

Allow the reaction to proceed to form a precipitate of this compound.

-

The precipitate is then subjected to an acid wash.

-

The final product is obtained after filtering, drying, and crushing the precipitate.[7]

-

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound from Selenium Dioxide

The following diagram illustrates the key steps in the industrial synthesis of this compound.

Metabolic Pathway of Selenate

This compound's low solubility allows for the slow release of selenate ions (SeO₄²⁻) when used as a supplement. The following diagram depicts the metabolic fate of these selenate ions in mammalian cells.

Conclusion

This compound is a well-characterized inorganic compound with defined physicochemical properties. Its orthorhombic crystal structure, isomorphous with barite, and its low aqueous solubility are key characteristics. The synthesis of this compound can be achieved through straightforward precipitation reactions or more complex industrial processes. Understanding the metabolic pathway of the selenate ion is crucial for its application in drug development and as a nutritional supplement, where it serves as a precursor for the biosynthesis of essential selenoproteins. This guide provides foundational technical information to support further research and development involving this compound.

References

- 1. This compound | BaSeO4 | CID 134655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7787-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Barium selenite | 13718-59-7 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Barium selenide - Wikipedia [en.wikipedia.org]

- 6. This compound | 7787-41-9 [amp.chemicalbook.com]

- 7. CN101177250A - Production method of this compound - Google Patents [patents.google.com]

Barium Selenate: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium selenate (BaSeO₄) is an inorganic compound with notable physical and chemical characteristics. This technical guide provides an in-depth overview of its core properties, experimental protocols for its synthesis, and a summary of its current applications, with a focus on data relevant to researchers and professionals in the scientific and pharmaceutical fields. While its primary use is currently in veterinary medicine as a slow-release selenium supplement, its properties merit consideration in broader research contexts.

Physical and Chemical Properties

This compound is a white, crystalline solid.[1][2] Key quantitative data regarding its physical and chemical properties are summarized in the tables below for ease of reference and comparison.

General Properties

| Property | Value | Reference |

| Chemical Formula | BaSeO₄ | [1] |

| Molar Mass | 280.29 g/mol | [1] |

| Appearance | White rhombic crystals | [2][3] |

| Density | 4.75 g/cm³ | [2] |

Solubility Data

| Solvent | Solubility | Temperature | Reference |

| Water | 0.0152 g/100 mL | 20°C | [3] |

| Water | 0.0118 g/100 mL | 20°C | [1] |

| Water | 0.0138 g/100 mL | 100°C | [1] |

| Hydrochloric Acid (HCl) | Soluble | Not Specified | [2] |

| Nitric Acid (HNO₃) | Insoluble | Not Specified | [2] |

Structural and Thermal Properties

| Property | Value | Reference |

| Crystal Structure | Orthorhombic, baryte-type | [1] |

| Space Group | Pnma (No. 62) | [1] |

| Lattice Constants | a = 8.993 Å, b = 5.675 Å, c = 7.349 Å | [1] |

| Melting Point | Decomposes above 350-425°C | [1][2][3] |

| Thermal Decomposition | Decomposes upon heating to produce corrosive and/or toxic fumes. | [3][4][5] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the precipitation reaction between a soluble barium salt and a soluble selenate salt.[1]

Method 1: Precipitation Reaction

-

Reactants:

-

Soluble barium salt (e.g., Barium Chloride, BaCl₂)

-

Soluble selenate salt (e.g., Sodium Selenate, Na₂SeO₄)

-

-

Procedure:

-

Prepare aqueous solutions of both reactants.

-

Slowly add the sodium selenate solution to the barium chloride solution with constant stirring.

-

A white precipitate of this compound will form immediately according to the following reaction: BaCl₂ (aq) + Na₂SeO₄ (aq) → BaSeO₄ (s)↓ + 2 NaCl (aq)[1]

-

The precipitate is then collected by filtration, washed with deionized water to remove soluble impurities (like NaCl), and dried.

-

Method 2: Synthesis from Selenium Dioxide

A multi-step synthesis starting from selenium dioxide has also been described.[6][7]

-

Reactants:

-

Procedure:

-

Dissolve selenium dioxide in water.[7]

-

Add sodium hydroxide to the selenium dioxide solution and stir.[7]

-

Add barium chloride and an oxidizing agent to the solution, stirring to ensure complete reaction and precipitation.[7]

-

The resulting precipitate is then treated with hydrochloric acid (pickling).[6]

-

The final product is obtained after filtering, drying, and crushing the acid-washed precipitate.[7]

-

The workflow for the synthesis of this compound via the precipitation reaction is illustrated in the diagram below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 7787-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 7787-41-9 [chemicalbook.com]

- 4. This compound | BaSeO4 | CID 134655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. CN100577559C - Production method of this compound - Google Patents [patents.google.com]

- 7. CN101177250A - Production method of this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Barium Selenate: Identifiers, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of barium selenate (BaSeO₄), a compound of interest in various scientific disciplines. This document consolidates key identifiers, physicochemical properties, and a standard synthesis protocol to support research and development activities.

Chemical Identifiers and Properties

This compound is an inorganic salt that is structurally similar to barium sulfate.[1] A comprehensive list of its chemical identifiers is crucial for accurate documentation and regulatory compliance in a research and development setting. The primary identifiers and key properties have been compiled and are presented in the table below for ease of reference.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Identifier Type | Value |

| CAS Number | 7787-41-9[1][2][3][4][5] |

| PubChem CID | 134655[1][5] |

| EC Number | 232-113-8[3][5] |

| UNII | XEW84XNI9U[1][5] |

| InChI | InChI=1S/Ba.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2[5] |

| InChIKey | ZIGAPMSTBOKWRT-UHFFFAOYSA-L[5] |

| Molecular Formula | BaSeO₄[1][2] |

| Molecular Weight | 280.28 g/mol [2] |

| Appearance | White solid[1] |

| Solubility in Water | Slightly soluble[1][3][4] |

| Decomposition Temperature | Above 425 °C[1][4] |

Experimental Protocol: Synthesis of this compound

The following protocol outlines a standard laboratory procedure for the synthesis of this compound via a precipitation reaction.[1] This method is widely applicable and relies on the reaction between a soluble barium salt and a soluble selenate salt.

2.1. Materials and Reagents

-

Barium chloride (BaCl₂)

-

Sodium selenate (Na₂SeO₄)

-

Deionized water

-

Filter paper

-

Beakers

-

Stirring rod

-

Drying oven

2.2. Procedure

-

Solution Preparation: Prepare aqueous solutions of barium chloride and sodium selenate. The concentrations should be calculated to ensure a stoichiometric reaction.

-

Precipitation: Slowly add the sodium selenate solution to the barium chloride solution while continuously stirring. A white precipitate of this compound will form immediately.

-

Digestion: Gently heat the mixture and allow it to cool slowly. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.

-

Filtration: Separate the this compound precipitate from the supernatant by vacuum filtration using an appropriate grade of filter paper.

-

Washing: Wash the precipitate with deionized water to remove any soluble impurities, such as sodium chloride.

-

Drying: Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 110 °C) until a constant weight is achieved.

Visualizing the Synthesis Workflow

The logical flow of the synthesis protocol can be represented as a workflow diagram. The following Graphviz diagram illustrates the key steps from reactants to the final product.

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Signaling Pathways and Logical Relationships

While this compound itself is not typically associated with specific signaling pathways in the context of drug development, its constituent ions, barium (Ba²⁺) and selenate (SeO₄²⁻), can have biological effects. For instance, selenium is an essential trace element and a component of selenoproteins, which are involved in antioxidant defense and thyroid hormone metabolism. The logical relationship between this compound and its potential biological relevance can be visualized as follows.

Caption: A diagram showing the conceptual pathway from this compound to potential biological activity.

References

An In-depth Technical Guide to the Solubility of Barium Selenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Barium Selenate (BaSeO₄) in water and other solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this inorganic compound.

Introduction

This compound (BaSeO₄) is an inorganic salt with limited solubility in aqueous solutions. Understanding its solubility characteristics is crucial in various scientific and industrial applications, including its potential use in drug delivery systems, as a component in specialized materials, and for environmental considerations. This guide details the quantitative solubility data, experimental protocols for its determination, and the fundamental chemical equilibria governing its dissolution.

Quantitative Solubility Data

The solubility of this compound is most commonly quantified by its solubility product constant (Ksp) and its concentration in a saturated solution. The available data for its solubility in water and other solvents is summarized below.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) | Molar Solubility (mol/L) | Solubility Product (Ksp) |

| 20 | 0.0118[1][2] | 0.118 | 4.21 x 10⁻⁴ | 1.77 x 10⁻⁷[3] |

| 25 | - | 0.081[4][5][6] | 2.89 x 10⁻⁴ | 3.40 x 10⁻⁸[4] |

| 100 | 0.0138[1][2] | 0.138 | 4.92 x 10⁻⁴ | - |

Note: There appears to be a discrepancy in the reported Ksp values. The value of 1.77 x 10⁻⁷ is calculated from the solubility data at 20°C, while the value of 3.40 x 10⁻⁸ is directly cited. Researchers should consider these variations in their work.

Table 2: Qualitative Solubility of this compound in Other Solvents

| Solvent | Solubility |

| Hydrochloric Acid (HCl) | Soluble[4][5][6] |

| Nitric Acid (HNO₃) | Insoluble[4][5][6] |

| Organic Solvents | No quantitative data available. Generally considered sparingly soluble. |

Dissolution Equilibrium and Signaling Pathway

The dissolution of this compound in water is an equilibrium process where the solid salt dissociates into its constituent ions, Barium (Ba²⁺) and Selenate (SeO₄²⁻).

Caption: Dissolution equilibrium of this compound in water.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of sparingly soluble salts like this compound requires precise experimental techniques. Below are detailed methodologies for two common and effective methods.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Experimental Workflow:

Caption: Workflow for gravimetric determination of solubility.

Detailed Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation and Measurement:

-

Carefully filter the saturated solution to remove all undissolved solid. A syringe filter with a pore size of 0.22 µm is recommended.

-

Accurately pipette a specific volume of the clear filtrate into a pre-weighed, dry evaporating dish.

-

Weigh the evaporating dish containing the filtrate.

-

-

Evaporation and Weighing:

-

Gently heat the evaporating dish to evaporate the solvent completely. Avoid boiling to prevent spattering of the solute.

-

Dry the residue in an oven at an appropriate temperature (e.g., 105-110°C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the dish and filtrate minus the final weight of the dish and residue.

-

Solubility can then be expressed in various units (e.g., g/100 g solvent, g/L solution).

-

Conductometric Method

This technique is suitable for determining the solubility of sparingly soluble salts in water by measuring the electrical conductivity of a saturated solution.

Experimental Workflow:

Caption: Workflow for conductometric determination of Ksp.

Detailed Steps:

-

Preparation and Measurement:

-

Prepare a saturated solution of this compound in deionized water as described in the gravimetric method.

-

Calibrate the conductivity meter with standard KCl solutions.

-

Measure the specific conductance of the deionized water being used (κ_solvent).

-

Measure the specific conductance of the filtered, saturated this compound solution (κ_solution).

-

-

Calculation:

-

Calculate the specific conductance of the dissolved this compound: κ_salt = κ_solution - κ_solvent.

-

Obtain the limiting molar ionic conductances (λ°) for Ba²⁺ and SeO₄²⁻ ions at the experimental temperature from reliable literature sources.

-

Calculate the molar conductance at infinite dilution (Λ°) for BaSeO₄: Λ° = λ°(Ba²⁺) + λ°(SeO₄²⁻).

-

Calculate the molar solubility (S) of this compound using the formula: S = (1000 × κ_salt) / Λ°.

-

Calculate the solubility product constant (Ksp) from the molar solubility: Ksp = S².

-

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. The quantitative data presented in the tables, along with the detailed experimental protocols, offer a solid foundation for researchers and scientists working with this compound. The provided diagrams illustrate the fundamental dissolution process and the workflows for its experimental determination. Further research is warranted to expand the solubility data of this compound in a wider range of organic and inorganic solvents.

References

thermodynamic properties of Barium selenate

An In-depth Technical Guide to the Thermodynamic Properties of Barium Selenate

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound (BaSeO₄), intended for researchers, scientists, and professionals in drug development. This document compiles essential quantitative data, details experimental methodologies for their determination, and presents a visual workflow for a key experimental protocol.

Core Thermodynamic Properties

This compound is an inorganic compound with the chemical formula BaSeO₄.[1] It is a white, crystalline solid that is slightly soluble in water.[1] An understanding of its thermodynamic properties is crucial for various applications, including its use as a source of selenium in agricultural contexts.

Data Presentation

The fundamental thermodynamic parameters for this compound are summarized in the tables below. These values are essential for predicting the compound's stability, reactivity, and behavior in different environments.

Table 1: Standard Thermodynamic Properties of this compound (at 298.15 K)

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔHf° | -1135 | kJ/mol |

| Standard Molar Entropy | S° | 134 | J/(mol·K) |

| Gibbs Free Energy of Formation (calculated) | ΔGf° | -1029.6 | kJ/mol |

Note: The Gibbs Free Energy of Formation was calculated using the formula ΔGf° = ΔHf° - TΔSf°, with T = 298.15 K and assuming ΔSf° is approximated by S° of the compound minus the sum of the S° of its constituent elements in their standard states (Ba(s), Se(s), 2O₂(g)). This is an estimation and may not represent the experimental value.

Table 2: Solubility and Thermal Properties of this compound

| Property | Symbol | Value | Units | Conditions |

| Solubility Product Constant | Ksp | 3.40 x 10-8 | mol²/L² | 20°C |

| Solubility in water | - | 0.0118 g / 100 mL | - | 20°C |

| Solubility in water | - | 0.0138 g / 100 mL | - | 100°C |

| Decomposition Temperature | Tdecomp | > 425 | °C | - |

Experimental Protocols

The determination of the thermodynamic properties of this compound involves various experimental techniques. Below are detailed methodologies for key experiments.

Determination of the Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation of this compound can be determined using high-temperature oxide melt solution calorimetry. This method is particularly suited for refractory materials and involves measuring the heat of solution of the compound and its constituent elements in a molten oxide solvent.

Methodology:

-

Sample Preparation: High-purity this compound (BaSeO₄) is synthesized, and its crystal structure is confirmed by X-ray diffraction. The constituent elements, Barium (Ba) and Selenium (Se), and Barium Oxide (BaO) and Selenium Trioxide (SeO₃) are obtained in their pure forms.

-

Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type microcalorimeter, is heated to a stable temperature, typically 700-800 °C. A molten oxide solvent, commonly lead borate (2PbO·B₂O₃), is placed in the reaction crucible.

-

Calibration: The calorimeter is calibrated by dropping a known mass of a standard substance (e.g., α-Al₂O₃) into the molten solvent and measuring the heat effect.

-

Enthalpy of Solution Measurement:

-

A pellet of BaSeO₄ of known mass is dropped into the molten solvent, and the heat of solution (ΔHsoln, BaSeO₄) is measured.

-

Stoichiometric amounts of BaO and SeO₃ are dropped into the solvent, and their combined heat of solution (ΔHsoln, BaO + SeO₃) is measured.

-

-

Hess's Law Calculation: The enthalpy of formation from the oxides (ΔHf,ox) is calculated using Hess's law: ΔHf,ox = ΔHsoln, BaO + SeO₃ - ΔHsoln, BaSeO₄

-

Calculation of ΔHf°: The standard enthalpy of formation from the elements is then calculated by combining the enthalpy of formation from the oxides with the known standard enthalpies of formation of BaO and SeO₃.

Determination of the Solubility Product Constant (Ksp)

The solubility product constant of a sparingly soluble salt like this compound can be determined using a conductometric method. This technique relies on the principle that the conductivity of a solution is proportional to the concentration of ions.

Methodology:

-

Preparation of Saturated Solution: A supersaturated solution of this compound is prepared by adding an excess of the salt to deionized water. The solution is stirred for an extended period to ensure equilibrium is reached. The solution is then filtered to remove any undissolved solid, yielding a saturated solution.

-

Conductivity Measurement:

-

The conductivity of the pure deionized water (solvent) is measured using a calibrated conductivity meter.

-

The conductivity of the saturated this compound solution is then measured under the same temperature conditions.

-

-

Calculation of Molar Conductivity: The molar conductivity of the this compound solution is determined by subtracting the conductivity of the solvent from that of the solution.

-

Determination of Solubility: The solubility of this compound is calculated using the relationship between molar conductivity and concentration, and the limiting molar conductivities of the constituent ions (Ba²⁺ and SeO₄²⁻).

-

Calculation of Ksp: The solubility product constant is calculated from the solubility of the salt. For BaSeO₄, Ksp = [Ba²⁺][SeO₄²⁻] = s², where 's' is the molar solubility.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility product constant (Ksp) of this compound using the conductometric method.

Caption: Experimental workflow for Ksp determination of BaSeO₄.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure and Space Group of Barium Selenate

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and space group of Barium selenate (BaSeO₄) for researchers, scientists, and professionals in drug development. This document outlines the precise atomic arrangement of BaSeO₄, presenting key crystallographic data, a detailed experimental protocol for its determination, and a visual representation of the analytical workflow.

Crystal Structure and Properties of this compound

This compound (BaSeO₄) is an inorganic compound that presents as a white solid or colorless crystals.[1][2] It is isomorphous with barium sulfate (BaSO₄), meaning they share a similar crystal structure.[1] The compound is slightly soluble in water and undergoes decomposition at temperatures exceeding 425 °C.[1][2]

The crystal structure of this compound is an orthorhombic baryte-type.[1] This classification places it in the Pnma space group, which is designated as space group number 62.[1] The baryte structure is characterized by a network of corner-sharing SeO₄ tetrahedra linked by Ba²⁺ ions.

Crystallographic Data

The precise dimensions and arrangement of the atoms within the this compound crystal are defined by its lattice parameters. These parameters, which describe the size and shape of the unit cell, have been determined through experimental analysis.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Space Group Number | 62 |

| Lattice Parameter (a) | 8.993 Å |

| Lattice Parameter (b) | 5.675 Å |

| Lattice Parameter (c) | 7.349 Å |

| Data sourced from experimental studies.[1] |

Experimental Determination of Crystal Structure

The determination of the crystal structure of a compound like this compound is primarily accomplished through X-ray diffraction (XRD) analysis. This powerful technique allows for the precise measurement of the arrangement of atoms within a crystalline solid.

Synthesis of this compound Crystals

High-quality single crystals are essential for accurate single-crystal XRD analysis. This compound can be synthesized via a precipitation reaction between a soluble barium salt, such as barium chloride (BaCl₂), and a soluble selenate salt, like sodium selenate (Na₂SeO₄), in an aqueous solution.[1]

Reaction: BaCl₂(aq) + Na₂SeO₄(aq) → BaSeO₄(s)↓ + 2NaCl(aq)

Slow crystallization, for instance, through controlled evaporation of the solvent or gel diffusion methods, can yield single crystals of sufficient size and quality for XRD analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

-

Crystal Mounting: A suitable single crystal of this compound is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated through a series of angles. As the X-rays interact with the crystal lattice, they are diffracted, and the intensities and positions of the diffracted beams are recorded by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal. This step involves indexing the diffraction spots and integrating their intensities.

-

Structure Solution: The processed data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. For a relatively simple structure like BaSeO₄, direct methods are typically employed to determine the initial atomic positions.

-

Structure Refinement: The initial structural model is refined using a least-squares method. This process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model. The final refined structure provides highly accurate information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray diffraction is a complementary technique used to confirm the phase purity of the bulk material.

-

Sample Preparation: A finely ground powder of the synthesized this compound is prepared and placed on a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles. The detector records the intensity of the diffracted X-rays at each angle.

-

Phase Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase. This pattern is compared with standard diffraction patterns from databases, such as the Crystallography Open Database (COD), to confirm the identity and purity of the this compound sample.

Workflow for Crystal Structure Determination

The logical flow from sample preparation to final structure validation is a critical aspect of crystallography. The following diagram illustrates the key stages in the experimental workflow for determining the crystal structure of this compound.

Caption: Workflow for this compound Crystal Structure Determination.

References

Synthesis of Barium Selenate from Soluble Barium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of barium selenate (BaSeO₄) from soluble barium salts. It includes detailed experimental protocols, quantitative data, characterization methods, and safety precautions. The primary method detailed is the precipitation reaction between a soluble barium salt and a soluble selenate salt in an aqueous solution.

Introduction

This compound is an inorganic compound with the chemical formula BaSeO₄. It is a white, crystalline solid that is sparingly soluble in water.[1] Its properties make it a compound of interest in various fields, including as a slow-release source of selenium in veterinary applications and in the manufacturing of specialty glass.[1][2] The synthesis of this compound is typically achieved through a precipitation reaction, which is valued for its simplicity and efficiency. This guide will focus on the synthesis of this compound from soluble barium salts, providing detailed methodologies and relevant data for researchers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | BaSeO₄ | [1] |

| Molar Mass | 280.29 g/mol | [1] |

| Appearance | Colorless crystals or white powder | [1][2] |

| Solubility in Water | 0.0118 g/100 mL at 20 °C | [1] |

| Thermal Decomposition | Decomposes above 425 °C | [1] |

| Crystal Structure | Orthorhombic | [2] |

| Purity (Technical Grade) | Typically around 98% for analogous compounds like Barium Selenite | [3] |

Synthesis of this compound

The most common method for synthesizing this compound is through a precipitation reaction in an aqueous solution. This involves mixing a solution of a soluble barium salt with a solution of a soluble selenate salt. The general reaction is:

Ba²⁺(aq) + SeO₄²⁻(aq) → BaSeO₄(s)

Experimental Protocols

Two primary protocols are presented below. The first is a general method adaptable for various soluble barium salts. The second is a more detailed industrial method derived from patent literature, which starts from selenium dioxide.

Protocol 1: General Laboratory Synthesis from Soluble Salts

This protocol can be adapted for various soluble barium salts such as barium chloride (BaCl₂), barium nitrate (Ba(NO₃)₂), or barium acetate (Ba(CH₃COO)₂).

Materials:

-

Soluble Barium Salt (e.g., Barium Chloride, BaCl₂)

-

Soluble Selenate Salt (e.g., Sodium Selenate, Na₂SeO₄)

-

Deionized Water

-

Beakers

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a solution of the soluble barium salt (e.g., 0.1 M BaCl₂) by dissolving the appropriate amount in deionized water.

-

Prepare a stoichiometric equivalent solution of the soluble selenate salt (e.g., 0.1 M Na₂SeO₄) in a separate beaker.

-

-

Precipitation:

-

While stirring the barium salt solution, slowly add the selenate salt solution.

-

A white precipitate of this compound will form immediately.[1]

-

Continue stirring for a period (e.g., 30-60 minutes) to ensure the reaction goes to completion and to influence particle size.

-

-

Isolation and Purification:

-

Isolate the precipitate by vacuum filtration using a Büchner funnel and appropriate filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 100-120 °C) until a constant weight is achieved.

-

Protocol 2: Industrial Synthesis Method from Selenium Dioxide

This protocol is based on a method described in Chinese patents and is suitable for larger-scale production.[2][4] It involves the in-situ formation of sodium selenate from selenium dioxide, followed by precipitation with barium chloride.

Reactant Quantities for a Specific Batch Size:

| Reactant | Quantity Range | Specific Example | Reference(s) |

| Selenium Dioxide (SeO₂) | 200-250 g | 220 g | [2][4] |

| Deionized Water | 1.5-2.0 L | 1.8 L | [2][4] |

| Sodium Hydroxide (NaOH) | 150-180 g | 160 g | [2][4] |

| Barium Chloride (BaCl₂) | 400-600 g | 500 g | [2][4] |

| Oxidizing Agent* | 100-200 g | 150 g | [2][4] |

| Acid for Washing** | 15-25 g | 19 g | [2][4] |

* Examples of oxidizing agents include hydrogen peroxide, sodium perchlorate, or potassium permanganate.[4] ** Examples of acids for washing include hydrochloric acid or nitric acid.[4]

Procedure:

-

Preparation of Selenate Solution:

-

In a suitable reaction vessel, dissolve 200-250 g of selenium dioxide in 1.5-2.0 L of deionized water with stirring.[2][4]

-

Once dissolved, add 150-180 g of sodium hydroxide to the solution and stir until uniform.[2][4] This reaction forms sodium selenite.

-

Introduce 100-200 g of an oxidizing agent (e.g., hydrogen peroxide) to oxidize the selenite to selenate.[2][4]

-

-

Precipitation of this compound:

-

Post-Precipitation Treatment:

This method is reported to have a high utilization rate of the selenium raw material, potentially exceeding 99%.[4]

Reaction Pathways and Mechanisms

The synthesis of this compound via precipitation from aqueous solution can be broken down into several key stages. The following diagram illustrates the logical workflow from initial reactants to the final product.

Caption: Workflow for the precipitation synthesis of this compound.

The kinetics of the precipitation are analogous to that of barium sulfate, which is isomorphous with this compound. The process is governed by the level of supersaturation of the solution. Initially, at high supersaturation, nucleation occurs, forming a large number of small crystal seeds. This is followed by a crystal growth phase, where ions from the solution deposit onto the existing nuclei, causing them to grow in size.

Characterization of Synthesized this compound

To confirm the identity, purity, and morphology of the synthesized this compound, several analytical techniques are recommended:

-

X-ray Diffraction (XRD): This is the primary technique for confirming the crystalline structure of the product and identifying any crystalline impurities.

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the particle morphology, giving insight into the size and shape of the this compound crystals.

-

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX confirms the elemental composition of the product, verifying the presence of barium, selenium, and oxygen in the correct ratios.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the presence of the selenate functional group and to detect potential anionic impurities, such as carbonates.

Safety and Handling

Both barium and selenium compounds are toxic and should be handled with care. The following safety precautions are mandatory:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: When handling the powdered product, use a respirator or work in a well-ventilated fume hood to avoid inhalation of dust.

-

-

Handling:

-

Avoid creating dust.

-

Handle in a well-ventilated area, preferably a chemical fume hood.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials.

-

-

Disposal:

-

Dispose of waste this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Conclusion

The synthesis of this compound from soluble barium salts is a straightforward and efficient process that can be readily implemented in a laboratory or industrial setting. The precipitation method allows for good control over the reaction and, as indicated by patent literature, can achieve high yields. Proper characterization is essential to confirm the quality of the final product, and stringent safety measures must be followed due to the toxicity of the reactants and product. This guide provides the necessary information for researchers to successfully synthesize and handle this compound for their specific applications.

References

An In-depth Technical Guide to the Health and Safety Hazards of Barium Selenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium selenate (BaSeO₄) is an inorganic compound with limited but specific industrial and agricultural applications. Due to its composition of barium and selenium, both of which exhibit significant toxicity, a thorough understanding of its health and safety hazards is paramount for professionals handling this substance. This technical guide provides a comprehensive overview of the known and potential hazards associated with this compound, drawing from available data on the compound itself and the well-established toxicology of its constituent elements. This document summarizes key toxicological data, outlines relevant experimental protocols for hazard assessment, and visualizes the toxicological mechanisms of action for barium and selenium.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for assessing its toxicological profile and environmental fate.

| Property | Value | Reference |

| Chemical Formula | BaSeO₄ | [1] |

| Molar Mass | 280.29 g/mol | [1] |

| Appearance | Colorless crystals or white solid | [1] |

| Solubility in Water | 0.0118 g/100 mL at 20 °C | [1] |

| Decomposition Temperature | > 425 °C | [1] |

| Synonyms | Selenic acid, barium salt (1:1) | [2] |

Toxicological Data

Table 2.1: Acute Toxicity Data

| Compound | Route of Exposure | Test Species | Value | Classification | Reference |

| Barium Selenite | Inhalation (dust/mist) | Rat | LC50: >0.052 – ≤0.51 mg/L/4h | Fatal if inhaled (Acute Tox. 2) | [5] |

| This compound | Oral | - | Data not available | Toxic if swallowed (Acute Tox. 3) | [2] |

| This compound | Inhalation | - | Data not available | Toxic if inhaled (Acute Tox. 3) | [2] |

Table 2.2: Other Toxicological Endpoints

| Endpoint | Effect | Target Organs | Reference |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure | Liver | [2] |

| Skin Corrosion/Irritation | Causes skin irritation | Skin | [6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Eyes | [6][7] |

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits established for this compound. However, limits for soluble barium compounds and selenium compounds are applicable and should be strictly adhered to when handling this compound.

Table 3.1: Occupational Exposure Limits

| Substance | Agency | Limit | Reference |

| Barium (soluble compounds, as Ba) | OSHA | 0.5 mg/m³ (TWA) | [8] |

| Selenium compounds (as Se) | OSHA | 0.2 mg/m³ (TWA) | [8] |

| Selenium compounds (as Se) | NIOSH | 0.2 mg/m³ (TWA) | [8] |

| Selenium compounds (as Se) | ACGIH | 0.2 mg/m³ (TWA) | [8] |

TWA: Time-Weighted Average

Experimental Protocols for Toxicological Assessment

The following sections outline generalized experimental protocols that can be adapted for the toxicological assessment of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9]

-

Compound Preparation: Prepare a stock solution of this compound. Due to its low water solubility, a suitable solvent such as DMSO may be required, with appropriate vehicle controls included in the experiment. Perform serial dilutions to obtain a range of test concentrations.

-

Cell Treatment: Remove the culture medium and add fresh medium containing the various concentrations of this compound or vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to a purple formazan.[9]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

This method allows for the estimation of the LD50 with a reduced number of animals.

Protocol:

-

Animal Selection: Use a single sex of a standard laboratory rodent species (e.g., female rats).

-

Dose Selection: Start with a dose estimated to be just below the expected LD50.

-

Dosing: Administer a single oral dose of this compound to one animal.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Procedure Continuation: Continue this sequential dosing until the stopping criteria are met (e.g., a specified number of dose reversals have occurred).

-

LD50 Estimation: Calculate the LD50 and its confidence interval using appropriate statistical methods.

Genotoxicity Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.[10]

Protocol:

-

Cell Treatment: Expose cultured cells to various concentrations of this compound for a defined period.

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

-

Cell Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

DNA Unwinding: Treat the slides with an alkaline solution to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound is a composite of the individual toxicities of barium and selenium.

Barium Toxicity

The primary mechanism of barium toxicity involves its ability to block potassium channels.[11][12] This disrupts normal cellular function, particularly in excitable tissues like muscle and nerve cells.

-

Potassium Channel Blockade: Barium ions (Ba²⁺) are potent blockers of inward-rectifier potassium channels (Kᵢᵣ).[12]

-

Hypokalemia: The blockage of potassium efflux from cells leads to a shift of potassium from the extracellular to the intracellular compartment, resulting in profound hypokalemia (low blood potassium).[11]

-

Cellular Effects: The resulting depolarization of the cell membrane and disruption of the electrochemical gradient can lead to muscle weakness, paralysis, and cardiac arrhythmias.[11][13]

Selenium Toxicity

Selenium toxicity, or selenosis, is primarily mediated by oxidative stress.[14] At high concentrations, selenium can act as a pro-oxidant, leading to cellular damage.

-

Generation of Reactive Oxygen Species (ROS): Excess selenium can lead to the formation of superoxide radicals and other ROS.[14]

-

Glutathione Depletion: Selenium can react with glutathione (GSH), a key intracellular antioxidant, leading to its depletion.[14]

-

Oxidative Damage: The increase in ROS and depletion of antioxidants result in oxidative damage to lipids, proteins, and DNA, which can trigger apoptosis (programmed cell death).[15]

Safety and Handling

Given the acute toxicity of this compound, strict safety protocols must be followed.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[2]

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound is very toxic to aquatic life with long-lasting effects and should not be released into the environment.[7]

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

Conclusion

This compound presents significant health and safety risks due to its acute toxicity upon inhalation and ingestion, as well as its potential for organ damage with repeated exposure. The toxic effects are a result of the combined actions of barium, which disrupts potassium channel function, and selenium, which can induce oxidative stress at high concentrations. Professionals handling this compound must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. Further research is warranted to determine specific quantitative toxicity values (LD50, IC50) for this compound and to elucidate the precise signaling pathways affected by the compound as a whole.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PUBLIC HEALTH STATEMENT - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. Barium selenite | BaSeO3 | CID 166893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Selenium compounds - IDLH | NIOSH | CDC [cdc.gov]

- 9. benchchem.com [benchchem.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 13. Critical care management of patients with barium poisoning: a case series - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selenium Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 15. Selenium (sodium selenite) causes cytotoxicity and apoptotic mediated cell death in PLHC-1 fish cell line through DNA and mitochondrial membrane potential damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Natural Occurrence and Sources of Barium Selenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium selenate (BaSeO₄) is an inorganic compound of interest due to its application as a slow-release selenium supplement in agriculture. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence, sources, and the underlying geochemical principles that govern its formation and stability. While this compound is not recognized as a common naturally occurring mineral, this guide delves into the geochemistry of its constituent elements, barium and selenium, to elucidate the conditions that would be necessary for its natural formation. Furthermore, this document details the primary anthropogenic sources of this compound, including detailed experimental protocols for its synthesis. Quantitative data on the environmental concentrations of barium and selenium are presented to provide context for their environmental prevalence. Finally, this guide includes visualizations of synthetic pathways to aid in the understanding of its production.

Natural Occurrence: A Geochemical Perspective

Current mineralogical and geochemical data do not indicate that this compound is a common or widespread naturally occurring mineral. Its formation in nature is constrained by the specific and often mutually exclusive geochemical conditions required to mobilize and concentrate both barium (Ba²⁺) and selenate (SeO₄²⁻) ions in the same location.

Barium is a naturally occurring alkaline earth metal that is widely distributed in the Earth's crust.[1] However, due to its high reactivity, it is not found in its elemental form in nature.[2] The most significant natural source of barium is the mineral barite (BaSO₄).[2] Barite is characterized by its very low solubility, which controls the concentration of barium in most natural waters. The geochemistry of barium in the ocean, for instance, is largely controlled by the precipitation of barite.[3]

Selenium, on the other hand, is a metalloid whose speciation and mobility are highly dependent on the redox potential (Eh) and pH of the environment.[4][5] In oxidizing environments, selenium exists predominantly as the highly soluble and mobile selenate anion (SeO₄²⁻).[4] In reducing, acidic, and organic-rich environments, selenium is more likely to be found as the less mobile selenite (SeO₃²⁻), elemental selenium (Se⁰), or selenide (Se²⁻) minerals.[4]

The formation of this compound is therefore limited by the low solubility of barite. For this compound to precipitate, a sufficiently high concentration of both barium and selenate ions would need to be present in an aqueous solution. However, the presence of sulfate ions (SO₄²⁻), which are generally much more abundant in natural waters than selenate ions, would lead to the preferential precipitation of the less soluble barium sulfate (barite). This compound is noted to be isomorphous with barium sulfate but has a higher solubility.[6]

While not a common rock-forming mineral, the formation of selenite minerals, including the related barium selenite (BaSeO₃), can occur in specific geochemical environments where selenium is mobilized in aqueous solutions and encounters cations with which it can form insoluble precipitates.[7]

Sources of this compound

The primary sources of this compound are anthropogenic, stemming from its synthesis for specific industrial and agricultural applications.

Anthropogenic Sources

The main application of synthesized this compound is in agriculture, where it is used as a "slow-release" source of selenium in fertilizers for animal feed crops.[6][8] This application aims to ensure a steady supply of this essential micronutrient to grazing animals, preventing selenium deficiency-related diseases.[9]

Industrial Synthesis

This compound is typically synthesized through precipitation reactions involving a soluble barium salt and a soluble selenate salt. The general reaction is:

Ba²⁺(aq) + SeO₄²⁻(aq) → BaSeO₄(s)

Several specific laboratory and industrial scale protocols have been developed.

Quantitative Data

Due to the absence of naturally occurring this compound minerals, there is a lack of quantitative data on its abundance in the environment. However, data on the concentrations of its constituent elements, barium and selenium, in soils provide a useful reference.

| Element | Soil Type | Location | Concentration Range | Reference |

| Barium (Total) | Oxisols and Ultisols | Brazilian Amazon Rainforest | Exceeded national prevention levels in some areas | [10] |

| Selenium (Total) | Oxisols and Ultisols | Brazilian Amazon Rainforest | Considered safe | [10] |

| Selenium (Available) | Oxisols and Ultisols | Brazilian Amazon Rainforest | Average of 4.5% of total selenium | [10] |

| Selenium (Organically-bound) | Topsoil (0-20 cm) | Brazilian Amazon Rainforest | >50% of total selenium | [10] |

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes the synthesis of this compound from a soluble barium salt and sodium selenate.[6]

Materials:

-

Soluble barium salt (e.g., Barium Chloride, BaCl₂)

-

Sodium Selenate (Na₂SeO₄)

-

Deionized water

-

Beakers

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare separate aqueous solutions of the soluble barium salt and sodium selenate.

-

Slowly add the sodium selenate solution to the barium salt solution while stirring continuously.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a sufficient time to ensure complete precipitation.

-

Filter the precipitate using a filtration apparatus.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the purified this compound precipitate in a drying oven at an appropriate temperature.

Synthesis of this compound from Selenium Dioxide

This protocol outlines a method for producing this compound using selenium dioxide as a starting material.[11][12]

Materials:

-

Selenium Dioxide (SeO₂)

-

Sodium Hydroxide (NaOH)

-

Barium Chloride (BaCl₂)

-

Oxidizing agent (e.g., sodium perchlorate, potassium permanganate, hydrogen peroxide)

-

Acid for washing (e.g., hydrochloric acid, nitric acid)

-

Deionized water

-

Reaction vessel with stirring capability

-

Filtration and drying equipment

Procedure:

-

Dissolve a measured amount of selenium dioxide in water with stirring.

-

Add sodium hydroxide to the selenium dioxide solution and stir.

-

Add barium chloride and an oxidizing agent to the solution and stir to allow the reaction to go to completion, forming a precipitate.

-

Wash the precipitate with a dilute acid solution.

-

Filter, dry, and crush the precipitate to obtain the final this compound product.

Mandatory Visualizations

Diagrams of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of this compound.

Caption: Workflow for this compound synthesis from soluble salts.

Caption: Workflow for this compound synthesis from Selenium Dioxide.

Conclusion

References

- 1. Geochemistry, Distribution and Toxicity of Barium in Terrestrial Ecosystem [zenodo.org]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. researchgate.net [researchgate.net]

- 4. Geochemistry and occurrence of selenium: An overview [pubs.usgs.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Barium Selenite | High-Purity Reagent | RUO [benchchem.com]

- 8. lidarmax.altervista.org [lidarmax.altervista.org]

- 9. This compound supplementation and its effect on intramammary infection in pasture-based dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Geochemistry of selenium, barium, and iodine in representative soils of the Brazilian Amazon rainforest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN100577559C - Production method of this compound - Google Patents [patents.google.com]

- 12. CN101177250A - Production method of this compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Barium Selenate

These notes provide detailed protocols for the synthesis of Barium Selenate (BaSeO₄) for use by researchers, scientists, and drug development professionals. The primary method outlined is a precipitation reaction, a common and reliable method for producing insoluble salts.

Physicochemical Properties of this compound

This compound is an inorganic compound that is structurally similar to barium sulfate. It presents as a white solid or colorless crystals and is characterized by its low solubility in water.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | BaSeO₄ | [1] |

| Molar Mass | 280.29 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Solubility in Water | 0.0118 g/100 mL at 20 °C | [1] |

| Crystal Structure | Orthorhombic | [1] |

| Decomposition Temp. | > 425 °C | [1] |

Experimental Protocols

Two primary protocols for the synthesis of this compound are provided below. The first is a direct precipitation method using sodium selenate. The second is an alternative method starting from selenium dioxide.

Protocol 1: Synthesis of this compound via Precipitation from Sodium Selenate

This protocol describes the synthesis of this compound by the reaction of a soluble barium salt (barium chloride) with sodium selenate.[1]

Materials:

-

Barium Chloride (BaCl₂)

-

Sodium Selenate (Na₂SeO₄)

-

Deionized Water

-

Beakers

-

Stirring Rod or Magnetic Stirrer

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Methodology:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of Barium Chloride by dissolving the appropriate amount in deionized water.

-

Prepare a 0.5 M solution of Sodium Selenate by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

In a beaker, slowly add the Sodium Selenate solution to the Barium Chloride solution while continuously stirring.

-

A white precipitate of this compound will form immediately according to the reaction: BaCl₂ + Na₂SeO₄ → BaSeO₄↓ + 2NaCl[1]

-

-

Isolation and Washing:

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant by filtration.

-

Wash the collected precipitate with deionized water several times to remove any remaining soluble impurities (e.g., NaCl).

-

-

Drying:

-

Dry the purified this compound precipitate in an oven at a temperature below 100 °C to avoid any potential decomposition.

-

Once completely dry, the final product can be weighed to determine the yield.

-

Protocol 2: Synthesis of this compound from Selenium Dioxide

This protocol is adapted from a patented production method and involves the initial formation of a selenate precursor from selenium dioxide, followed by precipitation with barium chloride in the presence of an oxidizing agent.[2][3]

Materials:

-

Selenium Dioxide (SeO₂)

-

Sodium Hydroxide (NaOH)

-

Barium Chloride (BaCl₂)

-

An oxidizing agent (e.g., Hydrogen Peroxide - H₂O₂)

-

Dilute Hydrochloric Acid (HCl) for washing

-

Deionized Water

-

Beakers

-

Magnetic Stirrer

-

Filtration apparatus

-

Filter paper

-

Drying oven

Methodology:

-

Prepare Selenate Precursor Solution:

-

Dissolve Selenium Dioxide in deionized water with stirring.

-

Slowly add Sodium Hydroxide to the selenium dioxide solution and continue to stir.

-

-

Precipitation Reaction:

-

To the solution from the previous step, add Barium Chloride.

-

Subsequently, add the oxidizing agent (e.g., Hydrogen Peroxide) to facilitate the formation of the selenate. Stir thoroughly to ensure the reaction goes to completion, resulting in the precipitation of this compound.[2]

-

-

Purification and Isolation:

-

The resulting precipitate is then subjected to an acid wash with dilute Hydrochloric Acid.[2]

-

Filter the precipitate from the solution.

-

Wash the filtered solid with deionized water to remove residual acid and other soluble byproducts.

-

-

Drying and Final Product Preparation:

-

Dry the washed precipitate in an oven.

-

After drying, the solid can be crushed to obtain the final this compound product.[3]

-

The following table provides an example of reactant quantities based on the patent literature, scaled down for laboratory use.

| Reactant | Example Quantity |

| Selenium Dioxide | 22.0 g |

| Deionized Water | 180 mL |

| Sodium Hydroxide | 16.0 g |

| Barium Chloride | 50.0 g |

| Hydrogen Peroxide (30%) | 15.0 mL |

| Dilute HCl | As needed for wash |

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis protocols.

Caption: Workflow for Protocol 1: this compound Synthesis via Direct Precipitation.

Caption: Workflow for Protocol 2: this compound Synthesis from Selenium Dioxide.

References

Synthesis of Barium Selenide from Barium Selenate: An Application Note for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of barium selenide (BaSe) using barium selenate (BaSeO₄) as a precursor. It also explores the relevance of selenium-containing compounds in the field of drug development.

Barium selenide is an inorganic compound that has applications in the electronics industry as a semiconductor and in photo-optic technologies.[1][2] While direct applications of barium selenide in drug development are not established, the synthesis of this compound provides a gateway to understanding the chemistry of selenium. Organoselenium compounds and selenium nanoparticles are emerging as significant areas of interest in medicinal chemistry, particularly in the development of novel anticancer and antioxidant therapies.[3][4][5][6][7][8][9][10][11][12][13][14][15]

Physicochemical Properties

A summary of the key physicochemical properties of the precursor, this compound, and the product, barium selenide, is provided below for reference.

| Property | This compound (BaSeO₄) | Barium Selenide (BaSe) |

| Molecular Formula | BaSeO₄ | BaSe[16][17] |

| Molar Mass | 280.29 g/mol [18] | 216.298 g/mol [16][17] |

| Appearance | Colorless crystals or white solid[18] | White solid, often colored by air oxidation[16] |

| Solubility in Water | Slightly soluble | Reacts with water |

| Decomposition Temperature | > 425 °C[18] | Decomposes before melting |

Experimental Protocol: Synthesis of Barium Selenide via Reduction of this compound

This protocol details the chemical reduction of this compound to barium selenide using hydrogen gas.[1][16][18]

Materials:

-

This compound (BaSeO₄)

-

Hydrogen gas (H₂)

-

Tube furnace

-

Porcelain or quartz boat

-

Gas flow control system

Procedure:

-

Place a known quantity of finely ground this compound into a porcelain or quartz boat.

-

Position the boat in the center of the tube furnace.

-

Purge the furnace tube with an inert gas (e.g., argon or nitrogen) to remove any air.

-

Initiate a steady flow of hydrogen gas through the tube.

-

Gradually heat the furnace to the desired reaction temperature. The reduction of alkaline earth selenates typically requires elevated temperatures.

-